![molecular formula C14H17N3OS B5209421 N-(4,4,6-trimethyl-2-thioxo-3,4-dihydro-1(2H)-pyrimidinyl)benzamide CAS No. 58553-12-1](/img/structure/B5209421.png)
N-(4,4,6-trimethyl-2-thioxo-3,4-dihydro-1(2H)-pyrimidinyl)benzamide
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Overview
Description
N-(4,4,6-trimethyl-2-thioxo-3,4-dihydro-1(2H)-pyrimidinyl)benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as TMB or thymidine analog, and it is a derivative of thymidine, which is a nucleoside that is essential for DNA synthesis.
Mechanism of Action
The mechanism of action of N-(4,4,6-trimethyl-2-thioxo-3,4-dihydro-1(2H)-pyrimidinyl)benzamide involves its incorporation into DNA during replication. This incorporation causes the DNA to become damaged, which can lead to the inhibition of DNA synthesis and replication. This mechanism is similar to that of other nucleoside analogs, such as azidothymidine (AZT), which is used to treat HIV.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4,4,6-trimethyl-2-thioxo-3,4-dihydro-1(2H)-pyrimidinyl)benzamide are dependent on its concentration and the specific cellular processes that are affected. At low concentrations, it has been shown to inhibit DNA synthesis and replication, while at higher concentrations, it can induce cell death. Additionally, it has been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4,4,6-trimethyl-2-thioxo-3,4-dihydro-1(2H)-pyrimidinyl)benzamide in lab experiments is its specificity for DNA synthesis and replication. This allows for the targeted investigation of these processes without affecting other cellular processes. However, one limitation is its potential toxicity at higher concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of N-(4,4,6-trimethyl-2-thioxo-3,4-dihydro-1(2H)-pyrimidinyl)benzamide. One direction is the investigation of its potential use as an anticancer drug, as it has been shown to have activity against various cancer cell lines. Additionally, it could be used as a tool to study the mechanisms of action of other nucleoside analogs and their effects on cellular processes. Finally, further research could be conducted to investigate the potential therapeutic applications of N-(4,4,6-trimethyl-2-thioxo-3,4-dihydro-1(2H)-pyrimidinyl)benzamide in other diseases, such as viral infections and inflammatory disorders.
In conclusion, N-(4,4,6-trimethyl-2-thioxo-3,4-dihydro-1(2H)-pyrimidinyl)benzamide is a chemical compound with potential applications in various fields of scientific research. Its specificity for DNA synthesis and replication makes it a valuable tool for investigating these processes, and its potential therapeutic applications make it a promising target for future research.
Synthesis Methods
The synthesis of N-(4,4,6-trimethyl-2-thioxo-3,4-dihydro-1(2H)-pyrimidinyl)benzamide involves the reaction of thymidine with benzoyl chloride in the presence of a base such as pyridine. The resulting product is then treated with sulfur and a reducing agent to yield the final product.
Scientific Research Applications
N-(4,4,6-trimethyl-2-thioxo-3,4-dihydro-1(2H)-pyrimidinyl)benzamide has been extensively studied for its potential applications in scientific research. It has been used as a probe to study DNA synthesis and replication, as well as to investigate the effects of DNA damage on cellular processes. Additionally, it has been used as a tool to study the mechanisms of action of various antiviral and anticancer drugs.
properties
IUPAC Name |
N-(4,6,6-trimethyl-2-sulfanylidene-1H-pyrimidin-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c1-10-9-14(2,3)15-13(19)17(10)16-12(18)11-7-5-4-6-8-11/h4-9H,1-3H3,(H,15,19)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNLZEYKTRJZEJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(NC(=S)N1NC(=O)C2=CC=CC=C2)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30387250 |
Source
|
Record name | Benzamide, N-(3,4-dihydro-4,4,6-trimethyl-2-thioxo-1(2H)-pyrimidinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30387250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzamide, N-(3,4-dihydro-4,4,6-trimethyl-2-thioxo-1(2H)-pyrimidinyl)- | |
CAS RN |
58553-12-1 |
Source
|
Record name | Benzamide, N-(3,4-dihydro-4,4,6-trimethyl-2-thioxo-1(2H)-pyrimidinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30387250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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